molecular formula C6H6NO5P B098731 (p-Nitrophenyl)phosphonic acid CAS No. 2175-86-2

(p-Nitrophenyl)phosphonic acid

Cat. No. B098731
CAS RN: 2175-86-2
M. Wt: 203.09 g/mol
InChI Key: CBWCNKVANCTCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(p-Nitrophenyl)phosphonic acid” also known as “4-nitrophenylphosphonic acid” is a chemical compound with the molecular formula C6H6NO5P . It is also referred to by other names such as “(4-Nitrophenyl)phosphonic acid”, “Phosphonic acid, (4-nitrophenyl)-”, and "(4-NITRO-PHENYL)-PHOSPHONIC ACID" .


Synthesis Analysis

Phosphonic acids can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .


Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . The molecular formula of (p-Nitrophenyl)phosphonic acid is C6H6NO5P, with an average mass of 203.089 Da and a monoisotopic mass of 202.998352 Da .


Chemical Reactions Analysis

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .


Physical And Chemical Properties Analysis

In its pure form, phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

Scientific Research Applications

Photochemical Reactions

(p-Nitrophenyl)methylphosphonic acid demonstrates photochemical C–P bond cleavage in alkaline ethanol solution, forming p-nitrotoluene, orthophosphate, and ethyl phosphate. This indicates its potential use in photochemical reactions (Okamoto, Iwamoto & Takamuku, 1984).

Functionalization and Supramolecular Properties

Phosphonic acids, due to their structural similarity to phosphate moieties, are employed in various applications such as designing supramolecular materials, functionalization of surfaces, and medical imaging. This broad scope includes chemistry, biology, and physics, making phosphonic acids crucial in many research projects (Sevrain, Berchel, Couthon & Jaffrès, 2017).

Enzymatic Hydrolysis

4-Nitrophenyl and 2-napthyl monoesters of phenylphosphonic acid can be hydrolyzed by specific enzymes, indicating their potential role in enzymatic studies and applications (Kelly, Dardinger & Butler, 1975).

Transesterification Processes

p-Nitrophenyl (PNP) phosphonates are efficiently mediated by 1,8-diazabicyclo[5.4.0]undecene (DBU) in transesterification reactions with alcohols, phenols, and amines. This process leads to the formation of monoalkyl/aryl mono-PNP phosphonates and phosphonic acids, indicating applications in organic synthesis and catalysis (Tawfik, Eshhar, Bentolila & Green, 1993).

Bonding in Hybrid Materials

17O-enriched phenylphosphonic acid has been used to study the bonding mode of phosphonate coupling molecules in titanium oxo-alkoxo-phosphonates and titania-based hybrid materials. This suggests its use in materials science for understanding and developing new hybrid materials (Lafond, Gervais, Maquet, Prochnow, Babonneau & Mutin, 2003).

Safety And Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation. If ingested or inhaled, it can harm the respiratory system and digestive tract . Therefore, it is essential to handle this chemical compound with adequate protection and care.

Future Directions

Phosphonic acids and their derivatives are employed across a range of industries. They are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection . Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications . These diverse applications of phosphonic acids have led to ongoing research to explore their further potential uses .

properties

IUPAC Name

(4-nitrophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWCNKVANCTCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176147
Record name 4-Nitrophenyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(p-Nitrophenyl)phosphonic acid

CAS RN

2175-86-2
Record name P-(4-Nitrophenyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2175-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Nitrophenyl)phosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diethyl (4-nitrophenyl)phosphonate (60 g, 230 mmol) in 250 mL of concentrated HCl (aq) was stirred at reflux overnight. The excess HCl was removed under reduced pressure and the product used in further chemistries without purification (46.8 g, yield: 100%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diethyl(4-nitrophenyl)phosphonate (60 g, 230 mmol) in 250 mL of concentrated HCl (aq) was stirred at reflux overnight. The excess HCl was removed under reduced pressure and the product used in further chemistries without purification (46.8 g, yield: 100%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(p-Nitrophenyl)phosphonic acid
Reactant of Route 2
(p-Nitrophenyl)phosphonic acid
Reactant of Route 3
(p-Nitrophenyl)phosphonic acid
Reactant of Route 4
(p-Nitrophenyl)phosphonic acid
Reactant of Route 5
(p-Nitrophenyl)phosphonic acid
Reactant of Route 6
(p-Nitrophenyl)phosphonic acid

Citations

For This Compound
9
Citations
P Stadler, G Zandonella, L Haalck, F Spener… - … et Biophysica Acta (BBA …, 1996 - Elsevier
… Under control conditions in the absence of enzyme no significant change of absorption was detected, indicating that spontaneous hydrolysis of the p-nitrophenyl phosphonic acid ester …
Number of citations: 49 www.sciencedirect.com
GP BASMADJIAN, S SINGH… - Chemical and …, 1995 - jstage.jst.go.jp
… 4-N,N—Dimethyl aminopyridine (4-DMAP) was used as an acylation catalyst“) Thus, the reaction of p-nitrophenyl phosphonic acid prepared according to the reported procedure”) with 2 …
Number of citations: 37 www.jstage.jst.go.jp
AT Spencer - 1955 - search.proquest.com
… The only other acidic material likely to dissolve with them, the parent p-nitrophenylphosphonic acid, is not precipitated by acidification, being very soluble (over 50$) in water. They are …
Number of citations: 0 search.proquest.com
H Schmidinger, H Susani‐Etzerodt… - …, 2006 - Wiley Online Library
… Fluorescently labeled p-nitrophenyl phosphonic acid esters are excellent activity recognition probes (ARPs) for the qualitative and quantitative determination of serine-hydrolase activity.…
A Merijanian - 1963 - search.proquest.com
SYNTHESIS OF SUBSTITUTED 1-AMINO-2-PHENYLETHYLPHOSPHONIC ACIDS. SYNTHESIS OF SUBSTITUTED 1-AMINO-2-PHENYLETHYLPHOSPHONIC ACIDS. Full Text This …
Number of citations: 1 search.proquest.com
JM Perel - 1974 - search.proquest.com
… The acidcatalyzed hydrolyses of the methyl and ethyl esters of p-nitrophenylphosphonic acid also show high dependency on the activity of water, the high values of w having been listed …
Number of citations: 3 search.proquest.com
B Morgan, JM Scholtz, MD Ballinger… - Journal of the …, 1991 - ACS Publications
(P02~ NH) Leu^[C02] Xaa), havebeen synthesized and evaluated as inhibitors of the zinc endopeptidase thermolysin. In comparison with the previously reported phosphonamidates 1, …
Number of citations: 257 pubs.acs.org
R Birner‐Gruenberger, H Susani‐Etzerodt… - …, 2008 - Wiley Online Library
… Fluorescent or biotinylated p-nitrophenyl phosphonic acid esters were used as probes for lipase and esterase screening in mouse liver tissue. Structures, names, and numbering of …
R Nagarajan - 2004 - search.proquest.com
The class C β-lactamase of Enterobacter cloacae P99 is irreversibly inactivated by aryl phosphonate monoester monoanions. They react with the active site serine nucleophile in the …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.